4-Bromo-3-hydroxybenzaldehyde
Overview
Description
4-Bromo-3-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H5BrO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a hydroxyl group at the third position. This compound is known for its white to light yellow crystalline appearance and is used in various chemical and pharmaceutical applications.
Safety and Hazards
4-Bromo-3-hydroxybenzaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .
Future Directions
Mechanism of Action
Target of Action
4-Bromo-3-hydroxybenzaldehyde is a chemical compound that is used as an intermediate in organic syntheses It is known to be used to produce other chemicals like 5-brom-4-hydroxy-b-nitrostyrol .
Mode of Action
The mode of action of this compound involves its interaction with other compounds in a chemical reaction. For instance, it is used in the bromination of 4-hydroxybenzaldehyde to give 3-bromo-4-hydroxybenzaldehyde, and the Cu-mediated coupling of 2 with methoxide . The regioselectivity of the first step illustrates classic electrophilic aromatic substitution, while the second step is a more modern transition metal-catalyzed bond-forming reaction .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as acetic acid, acetone, and methanol, and slightly soluble in water , which could influence its bioavailability.
Result of Action
Its role as an intermediate in organic syntheses suggests that it contributes to the formation of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-3-hydroxybenzaldehyde involves the bromination of 3-hydroxybenzaldehyde. The reaction typically uses bromine as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under an inert atmosphere, often nitrogen, and at low temperatures (below 0°C). After the reaction, the mixture is neutralized with a base, such as sodium hydroxide, and the product is extracted and purified .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-hydroxybenzaldehyde undergoes various chemical reactions, including
Properties
IUPAC Name |
4-bromo-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCBCBWUZOPHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563671 | |
Record name | 4-Bromo-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20035-32-9 | |
Record name | 4-Bromo-3-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020035329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-hydroxybenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENP9W67ESE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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